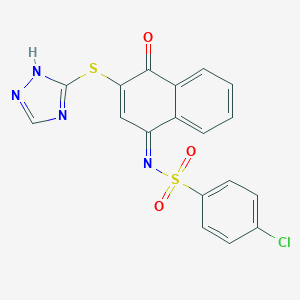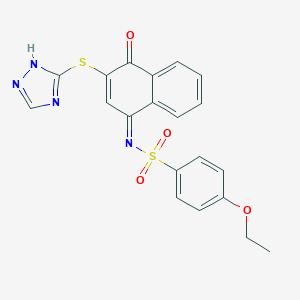![molecular formula C19H19N3O4S B280863 N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
Mecanismo De Acción
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide acts by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, resulting in the expression of genes that promote inflammation and cell survival. This compound inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and inducing DNA fragmentation. This compound also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In animal models of autoimmune diseases, this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to inhibit the proliferation of T cells and B cells, which play a key role in autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to be selective for NF-κB and does not inhibit other transcription factors. However, this compound has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. This compound is also unstable in aqueous solutions and can degrade over time.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One direction is to investigate the potential therapeutic applications of this compound in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of this compound. Additionally, the development of new methods for the synthesis of this compound and its analogs could lead to the discovery of novel inhibitors with improved properties.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 8-chloroquinoline to form an intermediate compound. This intermediate is then reacted with sodium sulfite and potassium carbonate to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Fórmula molecular |
C19H19N3O4S |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-13-12-21-19(23)15-8-2-3-9-16(15)22-27(24,25)17-10-4-6-14-7-5-11-20-18(14)17/h2-11,22H,12-13H2,1H3,(H,21,23) |
Clave InChI |
RKJWXMZTCKZMGS-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)


![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280801.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)
